S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate

Description

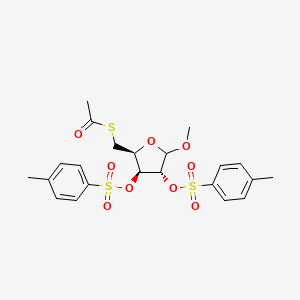

S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate is a complex organosulfur compound featuring a tetrahydrofuran (THF) core substituted with methoxy and tosyloxy groups, alongside an ethanethioate side chain. The stereochemistry (2S,3S,4R) and the presence of tosyl (p-toluenesulfonyl) groups suggest its role as a synthetic intermediate, likely in nucleoside or glycoside chemistry. The thioester moiety (ethanethioate) enhances reactivity in nucleophilic substitutions, distinguishing it from oxygen-based esters.

Properties

Molecular Formula |

C22H26O9S3 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

S-[[(2S,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl] ethanethioate |

InChI |

InChI=1S/C22H26O9S3/c1-14-5-9-17(10-6-14)33(24,25)30-20-19(13-32-16(3)23)29-22(28-4)21(20)31-34(26,27)18-11-7-15(2)8-12-18/h5-12,19-22H,13H2,1-4H3/t19-,20+,21-,22?/m1/s1 |

InChI Key |

SUWLYPYIWFRCEW-NJDFBWEVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](OC([C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.

Addition of Bis(tosyloxy) Groups: The bis(tosyloxy) groups are added through a tosylation reaction, which involves the reaction of the tetrahydrofuran ring with tosyl chloride in the presence of a base.

Formation of the Ethanethioate Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the ethanethioate group, converting it to a thiol or an alcohol.

Substitution: The bis(tosyloxy) groups can undergo nucleophilic substitution reactions, where the tosyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Thiols, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a catalyst or a catalyst precursor in certain organic reactions.

Biology:

Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate involves its interaction with molecular targets through various pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Signal Transduction: It can interfere with signal transduction pathways by modifying key signaling molecules.

Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules from the provided evidence:

Key Observations:

Core Structure : All three compounds share a THF backbone, critical for mimicking sugar moieties in nucleosides or glycosides.

Substituent Diversity: The target compound prioritizes tosyloxy groups (excellent leaving groups) and a thioester, favoring nucleophilic displacement reactions. The compound integrates an aldehyde and amino-hydroxypropyl chain, enabling further functionalization (e.g., Schiff base formation) for bioactive molecule synthesis . The compound employs benzyl-protected hydroxyls and a methoxyphenyl ketone, emphasizing stability during synthetic steps like glycosidic bond formation .

Reactivity :

Physicochemical Properties

- Solubility: The target compound’s tosyl groups reduce polarity, favoring solubility in aprotic solvents (e.g., DCM), whereas ’s hydroxy and amino groups enhance water solubility.

- Stability : Tosyl groups resist acidic hydrolysis but are cleaved under basic conditions. Benzyl ethers () require catalytic hydrogenation for removal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.